N-(2-amino-2-methylpropyl)-5-bromothiophene-2-sulfonamide;hydrochloride

Catalog No.
S6947617
CAS No.
M.F
C8H14BrClN2O2S2
M. Wt
349.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-amino-2-methylpropyl)-5-bromothiophene-2-sulf...

Product Name

N-(2-amino-2-methylpropyl)-5-bromothiophene-2-sulfonamide;hydrochloride

IUPAC Name

N-(2-amino-2-methylpropyl)-5-bromothiophene-2-sulfonamide;hydrochloride

Molecular Formula

C8H14BrClN2O2S2

Molecular Weight

349.7 g/mol

InChI

InChI=1S/C8H13BrN2O2S2.ClH/c1-8(2,10)5-11-15(12,13)7-4-3-6(9)14-7;/h3-4,11H,5,10H2,1-2H3;1H

InChI Key

LMFZQSBYORJSGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC=C(S1)Br)N.Cl
N-(2-amino-2-methylpropyl)-5-bromothiophene-2-sulfonamide;hydrochloride (ABT-239) is a selective histamine H3 receptor antagonist, with potential therapeutic implications in central nervous system (CNS) disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, depression, and sleep disorders. ABT-239 is a potent and highly selective H3 antagonist, with excellent drug-like properties, and good pharmacokinetic and pharmacodynamic profiles. The aim of this paper is to provide a comprehensive review of ABT-239's physical, chemical, and biological properties, synthesis, characterization, analytical methods, applications, and future directions.
ABT-239 is a white to off-white crystalline solid, with a molecular formula of C12H17BrN2O2S.HCl, and a molecular weight of 375.7 g/mol. The chemical structure of ABT-239 consists of a 5-bromothiophene-2-sulfonamide moiety, a 2-amino-2-methylpropyl side chain, and a hydrochloride salt. ABT-239 is soluble in water, acetonitrile, and methanol, but insoluble in hexane, chloroform, and ethyl acetate.
ABT-239 can be synthesized by various methods, including: (i) the reaction of 5-bromothiophene-2-sulfonyl chloride with 2-amino-2-methylpropan-1-ol, followed by conversion to the hydrochloride salt; (ii) the reaction of 5-bromothiophene-2-sulfonyl chloride with (+)-2-butanol, followed by conversion to the hydrochloride salt; (iii) the reaction of 5-bromothiophene-2-sulfonyl chloride with tert-butylamine, followed by cleavage to ABT-239. The purity, identity, and stability of ABT-239 can be determined by various analytical methods, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
ABT-239 can be quantified by various analytical methods, including HPLC, MS, and NMR spectroscopy. HPLC is a useful method for the separation and quantification of ABT-239, using a reversed-phase column and a mobile phase consisting of water and acetonitrile. MS can be used for the identification and quantification of ABT-239, using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode. NMR spectroscopy can be used for the structural elucidation and purity determination of ABT-239, using proton and carbon spectra.
ABT-239 exhibits potent and selective antagonist activity at the H3 receptor in vitro and in vivo, with little to no activity at other histamine receptors. ABT-239 increases the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the CNS, and enhances cognitive functions such as learning and memory. ABT-239 has potential therapeutic applications in CNS disorders such as Alzheimer's disease, ADHD, schizophrenia, depression, and sleep disorders.

ABT-239 has been shown to be safe and well-tolerated in preclinical and clinical studies, with no serious adverse effects reported. In animal studies, ABT-239 has low acute toxicity, and does not cause significant changes in body weight, organ weight, or histopathology.
ABT-239 has been used in various scientific experiments, including: (i) the study of cognitive functions such as learning and memory in animal models of Alzheimer's disease and aging; (ii) the study of neurotransmitter systems such as dopamine and acetylcholine in animal models of Parkinson's disease and ADHD; (iii) the study of sleep-wake cycles and circadian rhythms in animal models of sleep disorders; (iv) the study of the pharmacological and physiological effects of H3 receptor antagonism in human volunteers.
ABT-239 is currently in clinical development for the treatment of various CNS disorders, including Alzheimer's disease, ADHD, schizophrenia, and sleep disorders. Phase III clinical trials of ABT-239 for the treatment of Alzheimer's disease are ongoing.
ABT-239 has potential implications in various fields of research and industry, including: (i) the development of novel therapies for CNS disorders such as Alzheimer's disease, ADHD, schizophrenia, depression, and sleep disorders; (ii) the development of improved drugs for the treatment of these disorders, based on the pharmacological and pharmacokinetic properties of ABT-239; (iii) the use of ABT-239 as a research tool for the study of the H3 receptor and its function in the CNS.
ABT-239 has limitations in terms of its potency, selectivity, and efficacy in various CNS disorders. The future directions for the research on ABT-239 include: (i) the development of more potent and selective H3 antagonists, based on the structure-activity relationship of ABT-239; (ii) the study of the mechanisms of action and the therapeutic targets of ABT-239 in CNS disorders; (iii) the evaluation of the safety, tolerability, and efficacy of ABT-239 in clinical trials; (iv) the exploration of the potential applications of ABT-239 in other fields of research and industry, such as oncology, immunology, and infectious diseases.
ABT-239 is a selective histamine H3 receptor antagonist, with potential therapeutic implications in CNS disorders such as Alzheimer's disease, ADHD, schizophrenia, depression, and sleep disorders. ABT-239 has favorable physical, chemical, and biological properties, and can be synthesized and characterized by various methods. ABT-239 can be quantified and identified by various analytical methods, and has been shown to be safe and well-tolerated in preclinical and clinical studies. ABT-239 has potential applications in various fields of research and industry, and future research is needed to explore its full potential.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

347.93686 g/mol

Monoisotopic Mass

347.93686 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-08-26

Explore Compound Types